molecular formula C29H34O10 B1259056 Wallifoliol

Wallifoliol

Cat. No. B1259056
M. Wt: 542.6 g/mol
InChI Key: CIHPBJOPSVVYIO-RFIZPCKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wallifoliol is a natural product found in Taxus wallichiana, Curvularia lunata, and Taxus sumatrana with data available.

Scientific Research Applications

1. Novel Carbon Skeleton in Himalayan Taxus Wallichiana

Wallifoliol, identified as a taxol congener from Himalayan Taxus wallichiana, exhibits a unique carbon skeleton structure. The study by Vander Velde et al. (1994) in the Journal of Natural Products highlights its distinct 5/6/6/6/4 ring system, a notable departure from common diterpenes, indicating potential for unique biological activities (Vander Velde et al., 1994).

2. Cytotoxicity Against Tumor Cells

In research by Shen et al. (2002), wallifoliol demonstrated significant cytotoxic activities against Hepa 59 T/VGH (human liver carcinoma) and KB (human oral epidermoid carcinoma) tumor cells. This finding, reported in the Journal of Natural Products, suggests wallifoliol’s potential application in cancer research and therapy (Shen et al., 2002).

3. Microbial Transformations and Skeletal Rearrangements

Arnone et al. (2010) explored the fermentation of 10-deacetylbaccatine III with Curvularia lunata, leading to the formation of wallifoliol and 4-deacylwallifoliol. Published in the Journal of Natural Products, this study contributes to understanding microbial enzymatic systems' role in inducing skeletal rearrangements in natural taxoids, a key area in medicinal chemistry (Arnone et al., 2010).

properties

Molecular Formula

C29H34O10

Molecular Weight

542.6 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,11S,14S)-4-acetyloxy-9,11,14-trihydroxy-10,13,16,16-tetramethyl-18-oxo-6,17-dioxapentacyclo[9.4.3.01,12.03,10.04,7]octadec-12-en-2-yl] benzoate

InChI

InChI=1S/C29H34O10/c1-14-17(31)12-27-20(14)29(35,24(34)39-25(27,3)4)26(5)18(32)11-19-28(13-36-19,38-15(2)30)21(26)22(27)37-23(33)16-9-7-6-8-10-16/h6-10,17-19,21-22,31-32,35H,11-13H2,1-5H3/t17-,18-,19+,21-,22-,26+,27-,28-,29+/m0/s1

InChI Key

CIHPBJOPSVVYIO-RFIZPCKGSA-N

Isomeric SMILES

CC1=C2[C@@]3(C[C@@H]1O)[C@H]([C@H]4[C@]([C@@]2(C(=O)OC3(C)C)O)([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)C)OC(=O)C6=CC=CC=C6

Canonical SMILES

CC1=C2C3(CC1O)C(C4C(C2(C(=O)OC3(C)C)O)(C(CC5C4(CO5)OC(=O)C)O)C)OC(=O)C6=CC=CC=C6

synonyms

wallifoliol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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